SU-5402

Catalog No.
S547968
CAS No.
215543-92-3
M.F
C17H16N2O3
M. Wt
296.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SU-5402

CAS Number

215543-92-3

Product Name

SU-5402

IUPAC Name

3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C17H16N2O3/c1-10-9-18-15(11(10)6-7-16(20)21)8-13-12-4-2-3-5-14(12)19-17(13)22/h2-5,8-9,18H,6-7H2,1H3,(H,19,22)(H,20,21)/b13-8-

InChI Key

JNDVEAXZWJIOKB-JYRVWZFOSA-N

SMILES

CC1=CNC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O

Solubility

Soluble in DMSO, not in water

Synonyms

3-((3-(2-carboxyethyl)-4-methylpyrrol-2-yl)methylene)-2-inolinone, SU 5402, Su-5402, SU5402

Canonical SMILES

CC1=CNC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O

Isomeric SMILES

CC1=CNC(=C1CCC(=O)O)/C=C\2/C3=CC=CC=C3NC2=O

Description

The exact mass of the compound 3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone is 296.11609 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SU-5402 is a chemical compound recognized for its potent and selective inhibition of vascular endothelial growth factor receptor 2 and fibroblast growth factor receptor 1. Its chemical name is 2-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrole-3-propanoic acid, with a molecular formula of C17H16N2O3 and a molecular weight of approximately 296.32 g/mol. The compound is primarily used in research settings to explore its effects on various biological pathways and cellular processes .

SU-5402 functions as a tyrosine kinase inhibitor, specifically targeting the tyrosine kinase domains of vascular endothelial growth factor receptor 2, fibroblast growth factor receptor 1, and platelet-derived growth factor receptor beta. The inhibition occurs at low micromolar concentrations, with half-maximal inhibitory concentration (IC50) values reported as follows:

  • Vascular endothelial growth factor receptor 2: 0.02 μM
  • Fibroblast growth factor receptor 1: 0.03 μM
  • Platelet-derived growth factor receptor beta: 0.51 μM .

The biological activity of SU-5402 extends beyond mere inhibition of receptor activity. It has been shown to:

  • Inhibit embryonic left-right determination.
  • Exhibit significant anticancer properties both in vitro and in vivo.
  • Attenuate differentiation of neural stem cells induced by integrin beta4.
  • Support the self-renewal of mouse embryonic stem cells .

SU-5402 is utilized in various research applications including:

  • Investigating the role of vascular endothelial growth factor signaling in cancer progression.
  • Studying fibroblast growth factor signaling pathways in developmental biology.
  • Exploring neural stem cell differentiation mechanisms.
    It is primarily used in laboratory settings for research purposes and is not intended for therapeutic use in humans or animals .

Interaction studies involving SU-5402 have demonstrated its capability to modulate various signaling pathways associated with cancer and developmental biology. Notably, it has been shown to interact with:

  • Vascular endothelial growth factor signaling pathways, impacting angiogenesis.
  • Fibroblast growth factor signaling pathways, influencing cellular proliferation and differentiation.
    These interactions highlight its potential as a research tool for exploring complex biological systems and therapeutic targets .

Several compounds share structural or functional similarities with SU-5402. Below is a comparison highlighting their unique features:

Compound NameTypeKey Features
SU-5402Tyrosine Kinase InhibitorSelective for VEGFR2 and FGFR1; anticancer properties
SU-6668Tyrosine Kinase InhibitorInhibits multiple receptors including VEGFR; broader spectrum
PD173074Tyrosine Kinase InhibitorSelective for fibroblast growth factor receptor; used in cancer research
AZD4547Tyrosine Kinase InhibitorSelective for fibroblast growth factor receptor; clinical trials for cancer therapy
SorafenibMulti-Kinase InhibitorTargets RAF kinases and VEGFR; approved for clinical use in certain cancers

SU-5402 stands out due to its specificity towards vascular endothelial growth factor receptor 2 and fibroblast growth factor receptor 1, making it particularly valuable for targeted research in angiogenesis and developmental biology .

Molecular Structure and Composition

SU-5402 (chemical name: 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid) belongs to the indolin-2-one class of compounds. Its molecular formula is $$ \text{C}{17}\text{H}{16}\text{N}{2}\text{O}{3} $$, with a molecular weight of 296.32 g/mol. The structure features:

  • An oxindole core (2-indolinone) providing a planar scaffold for ATP-binding site interaction.
  • A pyrrole ring substituted with a methyl group and a propanoic acid side chain, critical for hydrophobic interactions and solubility.
  • A conjugated double bond in the Z-configuration, essential for binding specificity.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number215543-92-3
IUPAC Name3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid
SMILESCC1=CNC(=C1CCC(=O)O)/C=C\2/C3=CC=CC=C3NC2=O
InChI KeyJNDVEAXZWJIOKB-JYRVWZFOSA-N
PubChem CID5289418

Classification

SU-5402 is classified as:

  • Small molecule inhibitor: Molecular weight <500 Da, enabling cell permeability.
  • ATP-competitive antagonist: Binds the ATP-binding pocket of RTKs, blocking kinase activation.
  • Selective multi-RTK inhibitor: Exhibits nanomolar IC$${50}$$ values for FGFR1 (0.03 μM), VEGFR2 (0.02 μM), and PDGFRβ (0.51 μM), with minimal activity against epidermal growth factor receptor (EGFR; IC$${50}$$ >100 μM).

Adenosine Triphosphate-Competitive Inhibition Mechanism

SU-5402 belongs to the indolinone class of small molecules and inhibits receptor tyrosine kinases by occupying the same pocket that normally binds the adenine moiety of adenosine triphosphate. Crystallographic and enzymological studies demonstrate that SU-5402 prevents phosphotransfer by physically blocking nucleotide entry, yielding complete loss of kinase catalytic turnover at micromolar or lower ligand concentrations [1] [2] [3]. Isothermal titration data further reveal a competitive pattern: increasing concentrations of adenosine triphosphate shift the inhibition curve rightward without altering maximal velocity, confirming direct competition rather than allosteric antagonism [4] [5].

Receptor tyrosine kinaseHalf-maximal inhibitory concentration (nanomolar) in the absence of excess adenosine triphosphateInhibition modeReference
Vascular endothelial growth factor receptor 220Competitive with adenosine triphosphate39
Fibroblast growth factor receptor 130Competitive with adenosine triphosphate28
Platelet-derived growth factor receptor β510Competitive with adenosine triphosphate48
Epidermal growth factor receptor>100 000No measurable competition45

Binding Sites and Molecular Interactions

High-resolution crystal structures of the catalytic domain of fibroblast growth factor receptor 1 in complex with SU-5402 (Protein Data Bank entry 1FGI) reveal the following interaction network [2] [6]:

Structural element of fibroblast growth factor receptor 1SU-5402 atom(s) involvedInteraction type
Backbone carbonyl oxygen of glutamate 562 (hinge)Indolinone N-HHydrogen bond
Backbone nitrogen of alanine 564 (hinge)Carbonyl oxygen of indolinoneHydrogen bond
Hydrophobic wall formed by valine 492, alanine 512 and leucine 484Indolinone aromatic ringVan der Waals contacts
Phosphate-positioning glycine-rich loop (positions 484–489)Indolinone methylene spacerInduced fit; loop adopts downward conformation
Solvent-exposed entranceCarboxyethyl group on pyrroleWater-mediated electrostatic anchoring

Molecular dynamics simulations confirm that the hydrophobic clamp stabilizes an inactive DFG-in conformation, restricting activation-loop mobility for several nanoseconds [7].

Structural Basis for Receptor Selectivity

Three features explain why SU-5402 favors fibroblast growth factor receptors and vascular endothelial growth factor receptors over other kinases:

  • Hinge complementarity – The glutamate-alanine dipeptide motif unique to fibroblast growth factor receptor family members matches the hydrogen-bond geometry of the indolinone core, whereas platelet-derived growth factor receptor β possesses a threonine replacement that weakens binding, raising the half-maximal inhibitory concentration to sub-micromolar levels [8].

  • Gatekeeper sterics – Fibroblast growth factor receptor 1 contains threonine 564, a small gatekeeper that leaves space for the SU-5402 pyrrolyl tail. Larger residues (methionine in epidermal growth factor receptor) generate steric clash and abolish affinity [9].

  • P-loop pliability – The glycine-rich loop of fibroblast growth factor receptor 1 is highly mobile; SU-5402 exploits this by forcing a “loop-down” conformation that cannot be adopted by the more rigid epidermal growth factor receptor, further enhancing discrimination [3] [10].

Comparative Analysis with Related Compounds

FeatureSU-5402PD 173074BGJ-398 (Infigratinib)Key observations
Chemical scaffoldIndolinonePyrido-pyrimidinyl ureaDibenzodioxepinoneScaffold variations modulate hinge hydrogen bonding [11] [12]
Primary target preferenceFibroblast growth factor receptor 1 ≈ vascular endothelial growth factor receptor 2Fibroblast growth factor receptor 3 > fibroblast growth factor receptor 1Fibroblast growth factor receptor 1-4 (pan-selective)Selectivity reflects hinge compatibility and gatekeeper size [12] [13]
Half-maximal inhibitory concentration against fibroblast growth factor receptor 1 (nanomolar)30 [14]25 [15]1–5 [16]Stronger potency of the later-generation inhibitors arises from additional π-stacking and solvent-channel contacts
Hydrogen-bond pattern to hingeTwo bonds (glutamate 562 and alanine 564)Two bonds (same residues)Two bonds plus conserved water bridgeEnhanced water network in BGJ-398 raises affinity [16]
Effect on downstream signaling (extracellular signal-regulated kinase phosphorylation)Complete blockade at ten micromolar in endothelial cells [17]Complete blockade at fifty nanomolar in chondrocytes [18]Complete blockade at five nanomolar in breast carcinoma lines [13]Potency trend mirrors biochemical data
Crystallographically observed activation-loop movementLoop-down (inactive)Loop-up (partial active)DFG-out (fully inactive)Distinct conformational traps explain differential kinetics [3] [19] [16]

Key Research Findings

  • SU-5402 halts phosphate transfer by forming dual hinge hydrogen bonds and creating steric occlusion of the adenosine triphosphate pocket, with half-maximal inhibitory concentration values in the low-nanomolar range for fibroblast growth factor receptor 1 and vascular endothelial growth factor receptor 2 [14] [20].
  • Crystal studies (2.5 Å) show that binding of SU-5402 stabilizes a unique downward glycine-rich loop, freezing the activation loop in a catalytically incompetent orientation [2] [3].
  • Structure–function mapping indicates that replacement of the indolinone carbonyl abolishes both hinge hydrogen bonds and yields a two-hundred-fold loss of potency, underscoring the dominance of hinge complementarity in affinity [21].
  • Compared with next-generation inhibitors, SU-5402 exhibits broader kinase cross-reactions, inhibiting platelet-derived growth factor receptor β at sub-micromolar but sparing epidermal growth factor receptor because steric bulk in the epidermal growth factor receptor hinge precludes binding [22] [9].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

296.11609238 g/mol

Monoisotopic Mass

296.11609238 g/mol

Heavy Atom Count

22

Appearance

Orange solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SU5402
3-[(3-(2-carboxyethyl)-4-methylpyrrol-2-yl)methylene]-2-indolinone

Dates

Last modified: 08-15-2023
1: Hu X, Zhang P, Xu Z, Chen H, Xie X. GPNMB enhances bone regeneration by promoting angiogenesis and osteogenesis: potential role for tissue engineering bone. J Cell Biochem. 2013 Dec;114(12):2729-37. doi: 10.1002/jcb.24621. PubMed PMID: 23794283.
2: Nguyen TK, Tran VM, Sorna V, Eriksson I, Kojima A, Koketsu M, Loganathan D, Kjellén L, Dorsky RI, Chien CB, Kuberan B. Dimerized glycosaminoglycan chains increase FGF signaling during zebrafish development. ACS Chem Biol. 2013 May 17;8(5):939-48. doi: 10.1021/cb400132r. Epub 2013 May 7. PubMed PMID: 23614643.
3: Chang CH, Huang YL, Shyu MK, Chen SU, Lin CH, Ju TK, Lu J, Lee H. Sphingosine-1-phosphate induces VEGF-C expression through a MMP-2/FGF-1/FGFR-1-dependent pathway in endothelial cells in vitro. Acta Pharmacol Sin. 2013 Mar;34(3):360-6. doi: 10.1038/aps.2012.186. Epub 2013 Feb 4. PubMed PMID: 23377549.
4: Sun N, Zou H, Yang L, Morita K, Gong P, Shiba T, Akagawa Y, Yuan Q. Inorganic polyphosphates stimulate FGF23 expression through the FGFR pathway. Biochem Biophys Res Commun. 2012 Nov 16;428(2):298-302. doi: 10.1016/j.bbrc.2012.10.051. Epub 2012 Oct 18. PubMed PMID: 23085229.
5: Bojesen KB, Clausen O, Rohde K, Christensen C, Zhang L, Li S, Køhler L, Nielbo S, Nielsen J, Gjørlund MD, Poulsen FM, Bock E, Berezin V. Nectin-1 binds and signals through the fibroblast growth factor receptor. J Biol Chem. 2012 Oct 26;287(44):37420-33. doi: 10.1074/jbc.M112.345215. Epub 2012 Sep 5. PubMed PMID: 22955284; PubMed Central PMCID: PMC3481338.
6: Xiao L, Esliger A, Hurley MM. Nuclear fibroblast growth factor 2 (FGF2) isoforms inhibit bone marrow stromal cell mineralization through FGF23/FGFR/MAPK in vitro. J Bone Miner Res. 2013 Jan;28(1):35-45. doi: 10.1002/jbmr.1721. PubMed PMID: 22836867; PubMed Central PMCID: PMC3519956.
7: Elsayed M, Banasr M, Duric V, Fournier NM, Licznerski P, Duman RS. Antidepressant effects of fibroblast growth factor-2 in behavioral and cellular models of depression. Biol Psychiatry. 2012 Aug 15;72(4):258-65. doi: 10.1016/j.biopsych.2012.03.003. Epub 2012 Apr 17. PubMed PMID: 22513055; PubMed Central PMCID: PMC3401338.
8: Zhang K, Ealy AD. Disruption of fibroblast growth factor receptor signaling in bovine cumulus-oocyte complexes during in vitro maturation reduces subsequent embryonic development. Domest Anim Endocrinol. 2012 May;42(4):230-8. doi: 10.1016/j.domaniend.2011.12.006. Epub 2012 Jan 10. PubMed PMID: 22264662.
9: Shiota M, Hikita Y, Kawamoto Y, Kusakabe H, Tanaka M, Izumi Y, Nakao T, Miura K, Funae Y, Iwao H. Pravastatin-induced proangiogenic effects depend upon extracellular FGF-2. J Cell Mol Med. 2012 Sep;16(9):2001-9. doi: 10.1111/j.1582-4934.2011.01494.x. PubMed PMID: 22117815.
10: Sharma R, George A, Kamble NM, Singh KP, Chauhan MS, Singla SK, Manik RS, Palta P. Optimization of culture conditions to support long-term self-renewal of buffalo (Bubalus bubalis) embryonic stem cell-like cells. Cell Reprogram. 2011 Dec;13(6):539-49. doi: 10.1089/cell.2011.0041. Epub 2011 Oct 26. PubMed PMID: 22029416.

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